
3,4-dichloro-N-(1,1-dimethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(1,1-dimethylpropyl)benzamide, also known as DDC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine. DBH plays a crucial role in the regulation of sympathetic nervous system activity, and its inhibition by DDC has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
3,4-dichloro-N-(1,1-dimethylpropyl)benzamide works by irreversibly binding to the active site of DBH, thereby preventing it from catalyzing the conversion of dopamine to norepinephrine. This results in a decrease in norepinephrine levels and an increase in dopamine levels, leading to reduced sympathetic nervous system activity.
Biochemical and Physiological Effects:
The inhibition of DBH by 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has been shown to have various biochemical and physiological effects. These include a decrease in blood pressure, heart rate, and plasma norepinephrine levels, as well as an increase in plasma dopamine levels. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide in lab experiments is its high potency and specificity for DBH inhibition. This allows for precise control of sympathetic nervous system activity and the investigation of its effects on various physiological processes. However, one limitation of using 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide is its irreversible binding to DBH, which can make it difficult to reverse its effects once it has been administered.
Direcciones Futuras
There are several future directions for the use of 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide in scientific research. One potential application is its use as a treatment for hypertension, heart failure, and other conditions associated with sympathetic nervous system overactivity. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide may also have potential as a treatment for Parkinson's disease, as its ability to increase dopamine levels in the brain could help alleviate symptoms. Additionally, further research is needed to investigate the long-term effects of DBH inhibition by 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide and its potential side effects.
Métodos De Síntesis
3,4-dichloro-N-(1,1-dimethylpropyl)benzamide can be synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has been used extensively in scientific research to investigate the role of DBH in various physiological and pathological conditions. It has been shown to be effective in reducing sympathetic nervous system activity, which is implicated in conditions such as hypertension, heart failure, and anxiety disorders. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has also been used to study the effects of DBH inhibition on the central nervous system, including its potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVOAYMISXVCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

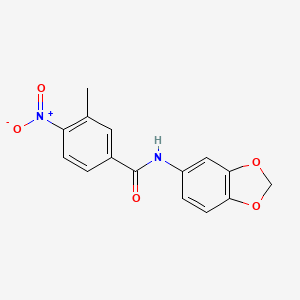


![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

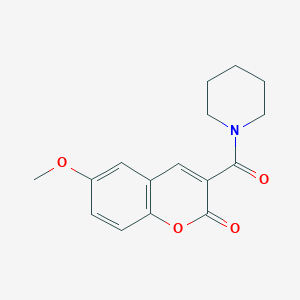

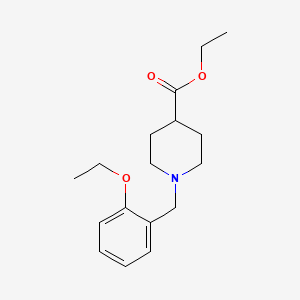

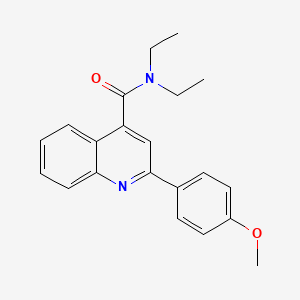
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
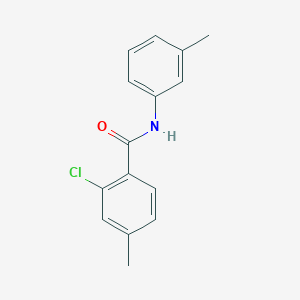
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
